6-(furan-2-ylmethyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one
Description
Properties
IUPAC Name |
6-(furan-2-ylmethyl)-2-morpholin-4-ylpyrido[4,3-d]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c21-15-13-10-17-16(19-5-8-22-9-6-19)18-14(13)3-4-20(15)11-12-2-1-7-23-12/h1-4,7,10H,5-6,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFAGWUFZWTFGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3C(=N2)C=CN(C3=O)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(furan-2-ylmethyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory therapies. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 405.4 g/mol. The structure includes a pyrido-pyrimidine core, which is often associated with various biological activities.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities, including:
- Antitumor Effects : Many pyrido[4,3-d]pyrimidine derivatives have shown significant inhibitory effects on cancer cell lines.
- Anti-inflammatory Properties : Some studies suggest that these compounds may modulate inflammatory pathways.
Case Studies
- Inhibition of Cancer Cell Proliferation :
- Mechanism of Action :
Research Findings
- Modulation of Immune Response :
- Inhibition of Pro-inflammatory Cytokines :
Data Tables
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The pyrido[4,3-d]pyrimidine scaffold undergoes nucleophilic substitution at positions activated by electron-withdrawing groups. For example:
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Chlorination : Reaction with POCl₃ introduces a chlorine atom at position 4 of the pyrimidine ring, forming 4-chloro derivatives .
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Amination : Substitution with amines (e.g., morpholine, piperazine) occurs under reflux conditions in polar aprotic solvents like DMF, yielding analogs with modified biological activity .
Table 1: Nucleophilic Substitution Reactions
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| POCl₃ | Reflux, 80°C, 6 h | 4-Chloro derivative | 85 | |
| Morpholine | DMF, 120°C, 12 h | 4-Morpholino analog | 72 | |
| Piperazine | Ethanol, reflux, 8 h | 4-Piperazinyl derivative | 68 |
Tautomerism and Acid-Base Reactions
The pyrimidin-5(6H)-one moiety exhibits keto-enol tautomerism, which influences its reactivity:
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Keto Form : Dominant in non-polar solvents, as confirmed by X-ray crystallography (C=O bond length: 1.281 Å).
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Enol Form : Stabilized in basic media, enabling deprotonation and subsequent alkylation or acylation at the oxygen atom .
Table 2: Tautomeric Equilibrium Data
| Solvent | pH | Dominant Form | Stability (ΔG, kcal/mol) | Reference |
|---|---|---|---|---|
| Chloroform | 7.0 | Keto | -2.3 | |
| DMSO | 10.5 | Enol | -1.8 |
Cyclization Reactions
The furan methyl group participates in cyclization reactions to form fused heterocycles:
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With β-Diketones : Under acidic conditions (e.g., H₂SO₄), the furan ring undergoes [4+2] cycloaddition with β-diketones, generating pyrano-fused derivatives .
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With Thioureas : Reaction with thioureas in ethanol yields thiazolo-pyrido-pyrimidine hybrids .
Table 3: Cyclization Products
| Reagent | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acetylacetone | H₂SO₄ | Pyrano[4,3-d]pyrimidine | 78 | |
| Thiourea | EtOH, Δ | Thiazolo[5,4-d]pyrido-pyrimidine | 65 |
Cross-Coupling Reactions
The morpholine substituent facilitates palladium-catalyzed cross-coupling:
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Suzuki Coupling : Reaction with aryl boronic acids at position 2 produces biaryl derivatives .
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Buchwald-Hartwig Amination : Introduces secondary amines at position 6 of the pyridine ring .
Table 4: Cross-Coupling Examples
| Reaction Type | Reagent | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ | 2-Phenyl derivative | 82 | |
| Buchwald-Hartwig | Piperidine | Pd₂(dba)₃/Xantphos | 6-Piperidinyl analog | 75 |
Oxidation and Reduction
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Oxidation : The furan ring is susceptible to oxidation with mCPBA, forming a dihydrofuran-2,5-dione intermediate .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a tetrahydropyrimidine .
Table 5: Redox Reactions
| Reaction | Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Oxidation | mCPBA | CH₂Cl₂, 0°C | Dihydrofuran-2,5-dione | 63 | |
| Reduction | H₂ (1 atm), Pd-C | Ethanol, 50°C | Tetrahydropyrimidine | 89 |
Salt Formation
The compound forms pharmaceutically relevant salts:
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Hydrochloride Salt : Generated using HCl in ether (mp: 215–217°C) .
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Citrate Salt : Prepared with citric acid in methanol (mp: 189–191°C) .
Biological Activity Correlation
Derivatives of this compound exhibit kinase inhibitory activity, with IC₅₀ values ranging from 12–450 nM against CDK2 and JAK3 . Substituents at position 4 (e.g., morpholine) enhance selectivity, while furan modifications improve metabolic stability .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares key features of the target compound with structurally similar pyrido-pyrimidinones:
Key Research Findings
Morpholine vs. Cyclohexylamino Substituents: The morpholine group in the target compound likely improves aqueous solubility compared to SKI-O-068’s cyclohexylamino substituent, which increases lipophilicity but may reduce bioavailability . Morpholine derivatives are often prioritized in drug design for their balanced solubility and metabolic stability .
The dimethoxy variant (26) shows improved solubility due to polar methoxy groups .
Triazole-Containing Derivatives: Pyrido[2,3-d]triazolopyrimidinones (e.g., 10a–d) exhibit potent anticancer activity against HEPG2 cells (IC₅₀: ~5–10 µM). The triazole moiety facilitates hydrogen bonding with target proteins, a feature absent in the target compound but relevant for analog design .
Synthetic Routes: The target compound’s synthesis likely involves nucleophilic substitution or coupling reactions, similar to SKI-O-068 (prepared via aminolysis of methylthio precursors) . Hydrolysis-based methods (e.g., compound 25’s 42% yield) are common for pyrido-pyrimidinones but may require optimization for morpholine derivatives .
Physicochemical and Pharmacokinetic Insights
- Solubility : Morpholine and methoxy groups enhance water solubility, critical for oral bioavailability. In contrast, trifluoromethyl (SKI-O-068) and ethynyl (compounds 25/26) groups increase hydrophobicity .
- Stability : Morpholine’s electron-rich oxygen stabilizes the compound against oxidative degradation, whereas ethynyl groups may pose stability challenges under acidic conditions .
Q & A
Q. What are the optimal synthetic routes for 6-(furan-2-ylmethyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one?
- Methodological Answer : The synthesis of pyrido[4,3-d]pyrimidinone derivatives typically involves condensation reactions between pyrimidine precursors and heterocyclic amines. For example, sodium ethoxide-catalyzed reactions with ethyl acetoacetate and triazine derivatives (e.g., 1,3,5-triazine) in ethanol under reflux yield pyrido[4,3-d]pyrimidinone scaffolds . Modifications like furan-2-ylmethyl and morpholine substitutions can be introduced via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination for morpholine attachment) . Optimization of reaction time, temperature, and stoichiometry is critical to achieving >80% yields.
Q. How can the structural identity of this compound be confirmed?
- Methodological Answer : Use a combination of 1H/13C NMR (e.g., δ 9.46 ppm for pyrimidine C-H protons in DMSO-d6), HRMS (exact mass matching calculated [M+H]+), and FTIR (stretching vibrations for morpholine C-O-C at ~1100 cm⁻¹ and furan C=C at ~1600 cm⁻¹) . X-ray crystallography is recommended for resolving ambiguities in substitution patterns, as demonstrated for structurally similar pyrido[4,3-d]pyrimidinone polymorphs .
Advanced Research Questions
Q. What strategies mitigate low yields during morpholine ring incorporation?
- Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Using Pd-catalyzed C-N coupling (e.g., Pd(OAc)₂, Xantphos ligand) to enhance regioselectivity .
- Pre-functionalizing the pyrimidine core with halogen atoms (e.g., Cl or Br) to facilitate nucleophilic substitution with morpholine .
- Employing microwave-assisted synthesis to reduce reaction time and improve efficiency .
Q. How do solvent polarity and temperature affect the compound’s polymorphic forms?
- Methodological Answer : Polymorphism is influenced by crystallization conditions. For example:
- Ethanol/water mixtures favor Form I (monoclinic, P2₁/c) due to hydrogen-bonding interactions with solvent molecules.
- Acetone promotes Form II (triclinic, P 1̄) via π-π stacking dominance .
Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) should be used to monitor phase transitions under varying conditions.
Q. What in vitro assays are suitable for evaluating its kinase inhibition potential?
- Methodological Answer : Prioritize assays based on structural analogs:
- Kinase inhibition profiling (e.g., LRRK2 inhibition assays using [γ-32P]ATP in recombinant enzyme systems) .
- Cellular viability assays (MTT or CellTiter-Glo®) in cancer cell lines (e.g., HeLa or A549) to assess antiproliferative activity .
- Molecular docking with AutoDock Vina to predict binding affinity to kinase ATP-binding pockets (e.g., morpholine’s role in hydrogen bonding) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activity across studies?
- Methodological Answer : Discrepancies may arise from variations in assay protocols or compound purity. Steps include:
- Reproducing assays under standardized conditions (e.g., IC50 measurements with ATP concentration fixed at 10 µM).
- Validating compound purity via HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .
- Cross-referencing with structurally similar compounds (e.g., 8-bromo-pyrido[4,3-d]pyrimidinone derivatives showing LRRK2 IC50 = 12 nM vs. 45 nM in conflicting studies) .
Q. Why do computational predictions of solubility conflict with experimental data?
- Methodological Answer : Computational models (e.g., COSMO-RS) may underestimate the impact of hydrogen-bond donors (e.g., morpholine’s NH group). Experimental validation via shake-flask method (logP measurement in octanol/water) and thermodynamic solubility assays (e.g., equilibrium solubility in PBS pH 7.4) is essential . Adjust QSPR models by incorporating experimental logP and melting point data.
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
